Nsggmpp Nsggmpp
Brand Name: Vulcanchem
CAS No.: 109273-51-0
VCID: VC20776030
InChI: InChI=1S/C28H34N6O4S/c29-28(30)31-18-21-10-8-20(9-11-21)16-25(27(36)34-14-4-1-5-15-34)33-26(35)19-32-39(37,38)24-13-12-22-6-2-3-7-23(22)17-24/h2-3,6-13,17,25,32H,1,4-5,14-16,18-19H2,(H,33,35)(H4,29,30,31)
SMILES: C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN=C(N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Molecular Formula: C28H34N6O4S
Molecular Weight: 550.7 g/mol

Nsggmpp

CAS No.: 109273-51-0

Cat. No.: VC20776030

Molecular Formula: C28H34N6O4S

Molecular Weight: 550.7 g/mol

* For research use only. Not for human or veterinary use.

Nsggmpp - 109273-51-0

Specification

CAS No. 109273-51-0
Molecular Formula C28H34N6O4S
Molecular Weight 550.7 g/mol
IUPAC Name N-[3-[4-[(diaminomethylideneamino)methyl]phenyl]-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide
Standard InChI InChI=1S/C28H34N6O4S/c29-28(30)31-18-21-10-8-20(9-11-21)16-25(27(36)34-14-4-1-5-15-34)33-26(35)19-32-39(37,38)24-13-12-22-6-2-3-7-23(22)17-24/h2-3,6-13,17,25,32H,1,4-5,14-16,18-19H2,(H,33,35)(H4,29,30,31)
Standard InChI Key WMTPJYLLGLWCDT-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN=C(N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Canonical SMILES C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN=C(N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator